(Pt(Mpbba)Cl)2 (Pt(Mpbba)Cl)2
Brand Name: Vulcanchem
CAS No.: 151306-13-7
VCID: VC0140030
InChI: InChI=1S/2C21H16NO2.2ClH.2Pt/c2*1-24-19-14-12-18(13-15-19)22-20(16-8-4-2-5-9-16)21(23)17-10-6-3-7-11-17;;;;/h2*2-8,10-15H,1H3;2*1H;;/q2*-1;;;2*+2/p-2
SMILES: COC1=CC=C(C=C1)N=C(C2=CC=CC=[C-]2)C(=O)C3=CC=CC=C3.COC1=CC=C(C=C1)N=C(C2=CC=CC=[C-]2)C(=O)C3=CC=CC=C3.[Cl-].[Cl-].[Pt+2].[Pt+2]
Molecular Formula: C42H32Cl2N2O4Pt2
Molecular Weight: 1089.796

(Pt(Mpbba)Cl)2

CAS No.: 151306-13-7

Cat. No.: VC0140030

Molecular Formula: C42H32Cl2N2O4Pt2

Molecular Weight: 1089.796

* For research use only. Not for human or veterinary use.

(Pt(Mpbba)Cl)2 - 151306-13-7

Specification

CAS No. 151306-13-7
Molecular Formula C42H32Cl2N2O4Pt2
Molecular Weight 1089.796
IUPAC Name 2-(4-methoxyphenyl)imino-1,2-diphenylethanone;platinum(2+);dichloride
Standard InChI InChI=1S/2C21H16NO2.2ClH.2Pt/c2*1-24-19-14-12-18(13-15-19)22-20(16-8-4-2-5-9-16)21(23)17-10-6-3-7-11-17;;;;/h2*2-8,10-15H,1H3;2*1H;;/q2*-1;;;2*+2/p-2
Standard InChI Key AVUFQJVBZWVXNL-UHFFFAOYSA-L
SMILES COC1=CC=C(C=C1)N=C(C2=CC=CC=[C-]2)C(=O)C3=CC=CC=C3.COC1=CC=C(C=C1)N=C(C2=CC=CC=[C-]2)C(=O)C3=CC=CC=C3.[Cl-].[Cl-].[Pt+2].[Pt+2]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator